Cas no 1469181-45-0 (Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]-)

Technical Introduction: Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]-, is a brominated thiophene derivative featuring a cyclopropane substituent. This compound is of interest in organic synthesis due to its reactive bromine functional groups, which enable selective cross-coupling and substitution reactions. The cyclopropane ring enhances steric and electronic effects, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structural rigidity and bifunctional reactivity offer versatility in constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and light. High purity grades are available for precise synthetic applications.
Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]- structure
1469181-45-0 structure
Product Name:Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]-
CAS No:1469181-45-0
MF:C9H10Br2S
MW:310.048699855804
CID:5281496
Update Time:2025-05-26

Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]-
    • 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene
    • Inchi: 1S/C9H10Br2S/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2
    • InChI Key: UIAKEZSBGWEXGA-UHFFFAOYSA-N
    • SMILES: C1(Br)SC(CC2(CBr)CC2)=CC=1

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Additional information on Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]-

Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]: A Comprehensive Overview in Modern Chemical Biology

Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl] (CAS No. 1469181-45-0) has emerged as a compound of significant interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide an in-depth exploration of this compound, highlighting its chemical characteristics, synthetic pathways, and recent applications in academic and industrial research.

The molecular structure of Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl] is characterized by a thiophene core substituted with a bromine atom at the 2-position and a complex alkyl group at the 5-position. The presence of the bromomethyl group within the cyclopropyl moiety introduces a high degree of reactivity, making this compound a valuable intermediate in organic synthesis. The synthesis of this compound typically involves multi-step reactions, including bromination and alkylation processes, which require precise control over reaction conditions to ensure high yield and purity.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The structural features of Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl], particularly the bromomethylcyclopropyl group, contribute to its potential as a building block for the development of novel therapeutic agents. Researchers have explored its utility in constructing more complex molecules with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The bromine atom at the 2-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are particularly useful in constructing biaryl structures, which are prevalent in many bioactive molecules. Additionally, the bromomethylcyclopropyl group can undergo nucleophilic substitution reactions, enabling the introduction of various substituents that may enhance drug-like characteristics.

The application of computational chemistry has further expanded the understanding of Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]. Molecular modeling studies have been employed to predict its interactions with biological targets, providing insights into potential mechanisms of action. These studies often involve docking simulations with proteins and enzymes relevant to various diseases. By analyzing these interactions, researchers can optimize the compound's structure to improve its binding affinity and selectivity.

In the realm of drug discovery, Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl] has been investigated as a precursor for lead compounds targeting neurological disorders. Thiophene derivatives are known for their ability to cross the blood-brain barrier, making them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown that certain analogs exhibit neuroprotective effects by modulating neurotransmitter systems.

The industrial synthesis of this compound presents both challenges and opportunities. On one hand, the multi-step synthesis requires specialized equipment and expertise to ensure reproducibility and scalability. On the other hand, advancements in green chemistry have led to more sustainable synthetic routes that minimize waste and reduce environmental impact. These innovations are crucial for ensuring that the production of such compounds remains viable on an industrial scale while adhering to environmental regulations.

The role of Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl] in academic research is equally significant. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. By investigating its reactivity patterns, chemists can gain insights into broader principles that apply to other heterocyclic compounds. This knowledge can then be translated into more efficient synthetic strategies for other valuable chemicals.

The future prospects for this compound are promising, with ongoing research exploring its potential applications in areas such as materials science and agrochemicals. Thiophene derivatives are known for their electronic properties, making them suitable candidates for organic semiconductors and conductive polymers. Additionally, their biological activity suggests possible uses in crop protection agents.

In conclusion, Thiophene, 2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl] represents a fascinating example of how structural complexity can lead to novel chemical entities with diverse applications. Its unique features make it a valuable tool in both academic research and industrial development. As our understanding of its properties continues to grow, so too will its importance in advancing chemical biology and drug discovery efforts worldwide.

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